molecular formula C10H10ClN3 B2469166 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline CAS No. 1006959-47-2

3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline

Cat. No. B2469166
M. Wt: 207.66
InChI Key: KQPPAGYGHQTZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline is a chemical compound with the molecular formula C10H10ClN3 . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .


Synthesis Analysis

The synthesis of 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline and its derivatives can involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The structures and compositions of the synthesized compounds are often confirmed by techniques like elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule, respectively . FT-IR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline can participate in various chemical reactions. For instance, it can undergo polymerization to form new aniline derivatives . The resulting polymers can have different surface morphologies and electrical properties, depending on the substituent in the aniline monomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline can be predicted using various computational methods . For instance, it is predicted to have a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .

Safety And Hazards

The safety and hazards associated with 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline and its derivatives can be assessed based on their biological activities . For instance, some derivatives have shown potent antileishmanial and antimalarial activities, suggesting that they could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Future Directions

The future directions in the research of 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline and its derivatives could involve the development of new synthesis methods, the design of new derivatives with improved biological activities, and the exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

3-chloro-4-(3-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-4-5-14(13-7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPAGYGHQTZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.